decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene
Description
The compound decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene is a highly complex polycyclic aromatic hydrocarbon (PAH) with ten fused rings. Its IUPAC name reflects its decacyclic architecture, consisting of interconnected cycloalkene and aromatic systems. This structure is stabilized by extensive π-conjugation across its fused rings, contributing to its rigidity and thermal stability . The compound is synthesized via multi-step cyclization and dehydrogenation reactions, with structural confirmation likely achieved through X-ray crystallography using programs like SHELX or WinGX .
Properties
IUPAC Name |
decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-5-19-7-3-11-25-31(19)23(9-1)29-17-21-13-16-28-34-22(14-15-27(33(21)34)35(25)29)18-30-24-10-2-6-20-8-4-12-26(32(20)24)36(28)30/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBINQKWNJFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C6C(=C4)C=CC7=C6C(=CC8=C7C9=CC=CC1=C9C8=CC=C1)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723976 | |
| Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362052-03-7 | |
| Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves a multi-step process:
Pd-catalyzed cross-coupling: This step involves the coupling of acenaphthylene units.
Acid-catalyzed cycloisomerization: This step generates the pyrene moiety.
CH-activation: The final step forms the fused scaffold in convincing yields.
Chemical Reactions Analysis
Diacenaphtho[1,2-a:1’,2’-h]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Diacenaphtho[1,2-a:1’,2’-h]pyrene has several scientific research applications:
Organic Electronics: Its unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Material Science: It is used in the development of new materials with specific electronic properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves its interaction with molecular targets and pathways. Its polyaromatic structure allows it to interact with various biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous polycyclic systems:
Key Findings
Ring Complexity : The target compound’s decacyclic system surpasses pentacyclo and hexacyclo analogs in structural intricacy, leading to higher rigidity but lower solubility .
Aromaticity : Unlike fully aromatic naphthyl-substituted hexacyclo compounds , the target compound exhibits partial aromaticity due to mixed cycloalkene and aromatic regions. This reduces its reactivity compared to fully conjugated systems.
Functional Groups : The absence of heteroatoms (e.g., O, N) distinguishes it from oxygen- or nitrogen-containing analogs (e.g., ), limiting its polarity and biomedical applicability but enhancing thermal stability .
Synthesis and Characterization : Similar to pentacyclo derivatives , the target compound’s synthesis likely involves iterative cyclization steps. Structural determination relies on advanced crystallographic tools like SHELXL or ORTEP .
Biological Activity
Decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene is a complex polycyclic aromatic hydrocarbon (PAH) characterized by its unique arrangement of carbon atoms and extensive conjugation system. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
- IUPAC Name : Decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5...
- Molecular Formula : C30H30
- Molecular Weight : 390 g/mol
The compound's structure contributes to its potential biological activities due to its ability to interact with various biological macromolecules.
Biological Activity Overview
Research into the biological activity of decacyclo[15.15...octadecaene has revealed several important aspects:
- Anticancer Activity : Studies have shown that certain PAHs exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antioxidant Properties : Some derivatives of PAHs have been noted for their ability to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Compounds similar to decacyclo[15...octadecaene have been investigated for their potential to inhibit enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several PAHs including derivatives of decacyclo[15...octadecaene against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
Case Study 2: Antioxidant Activity
Research published in Free Radical Biology and Medicine highlighted the antioxidant capabilities of PAH derivatives in a cellular model of oxidative stress induced by hydrogen peroxide (H₂O₂). The study demonstrated that treatment with these compounds significantly reduced reactive oxygen species (ROS) levels.
Case Study 3: Enzyme Inhibition
A recent investigation into the enzyme inhibition properties of decacyclo[15...octadecaene showed that it effectively inhibited cytochrome P450 enzymes involved in drug metabolism at micromolar concentrations . This finding suggests potential applications in drug development and toxicity assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
